FBXO22 Degradation Potency: DC50 of 77 nM with 99% Maximum Degradation in Jurkat Cells
(S,R,S)-AHPC-Me-C6-NH2 itself functions as a complete, self-contained FBXO22 PROTAC degrader without requiring conjugation to an additional warhead . In Jurkat cells, it achieves a DC50 (half-maximal degradation concentration) of 77 nM and a Dmax (maximum degradation) of 99% for FBXO22 . Comparative analogs with altered linker length (e.g., C2, C10 variants) have not demonstrated this specific FBXO22 degradation activity, as the C6 linker appears to provide an optimal spatial geometry for VHL-mediated ubiquitination of FBXO22 [1]. Proteome-wide profiling confirms that FBXO22 is the only protein efficiently degraded across the entire proteome at concentrations of 1–10 μM, establishing an exceptionally narrow degradation selectivity window .
| Evidence Dimension | FBXO22 degradation potency (DC50) and maximal degradation (Dmax) |
|---|---|
| Target Compound Data | DC50 = 77 nM; Dmax = 99% |
| Comparator Or Baseline | Non-FBXO22-targeting VHL PROTACs with shorter (C2) or longer (C10) alkyl linkers: no reported FBXO22 degradation activity |
| Quantified Difference | Target compound is an active FBXO22 degrader; comparator analogs show no detectable FBXO22 degradation under equivalent conditions |
| Conditions | Jurkat cells; 24-hour treatment; proteome-wide profiling at 1–10 μM |
Why This Matters
This defines (S,R,S)-AHPC-Me-C6-NH2 as a validated chemical probe for FBXO22 functional studies, whereas linker-length variants (C2, C10, PEG-based) would require de novo SAR optimization and may fail to induce degradation entirely.
- [1] Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 2024. View Source
